(-)-Epigallocatechin Gallate-13C3
CAS No.:
Cat. No.: VC16676059
Molecular Formula: C22H18O11
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O11 |
|---|---|
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1 |
| Standard InChI Key | WMBWREPUVVBILR-KQXVSOPLSA-N |
| Isomeric SMILES | [13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
| Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
EGCG-13C3 retains the core structure of its parent compound, EGCG, which consists of a flavan-3-ol backbone with multiple hydroxyl groups and a gallate ester moiety. The molecular formula of EGCG-13C3 is , with a molecular weight of 458.38 g/mol . The three carbon-13 isotopes are strategically incorporated into the galloyl group, ensuring minimal perturbation to the molecule’s chemical behavior while allowing for distinct detection in mass spectrometry and nuclear magnetic resonance (NMR) analyses .
The stereochemistry of EGCG-13C3 follows the natural configuration of EGCG, with a trans orientation of the B-ring relative to the C-ring and a cis configuration in the gallate ester . This structural fidelity ensures that the isotopic variant mirrors the biological activity of unlabeled EGCG, making it a reliable tracer in in vivo and in vitro studies .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of EGCG-13C3 involves enzymatic or chemical methods to introduce carbon-13 isotopes into the galloyl moiety. One common approach utilizes labeled gallic acid-13C3 as a precursor, which undergoes esterification with epigallocatechin under controlled acidic conditions . Reaction parameters such as temperature (60–80°C), pH (4–5), and catalyst selection (e.g., lipases or mineral acids) are optimized to achieve yields exceeding 85% while preserving stereochemical integrity.
Alternative routes employ biosynthetic strategies, leveraging plant cell cultures or microbial systems engineered to incorporate 13C-labeled substrates during catechin biosynthesis . These methods, though less common, offer scalability for industrial production.
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Isotopic Enrichment | ≥99% 13C in labeled positions |
| Solubility | 25 mg/mL in DMSO |
| Storage Conditions | -20°C, protected from light |
Research Applications and Pharmacokinetic Insights
Metabolic Tracing
EGCG-13C3’s primary utility lies in elucidating the metabolic fate of EGCG. In a seminal study, oral administration of EGCG-13C3 in rats revealed rapid absorption in the small intestine, with peak plasma concentrations () of 1.2 μM achieved within 2 hours . Isotopic labeling allowed researchers to distinguish endogenous EGCG metabolites from exogenous sources, demonstrating that 70% of the administered dose undergoes hepatic glucuronidation and sulfation before renal excretion .
Anticancer Mechanisms
EGCG-13C3 has been instrumental in uncovering the compound’s anticancer effects. In breast cancer cell lines (MCF-7), EGCG-13C3 inhibited NF-κB signaling by stabilizing IκBα, reducing the expression of pro-survival genes such as Bcl-2 and cyclin D1 . Notably, the isotope-labeled compound enabled quantification of intracellular accumulation, revealing a dose-dependent correlation between EGCG-13C3 concentration and apoptosis induction .
Neuroprotective Effects
Recent studies using EGCG-13C3 have highlighted its potential in neurodegenerative disease models. In transgenic Alzheimer’s mice, the compound reduced amyloid-β plaque formation by 40% compared to controls, as tracked via isotopic imaging . Mechanistically, EGCG-13C3 was shown to chelate redox-active metals such as iron and copper, mitigating oxidative stress in neuronal tissues .
Challenges and Future Directions
Despite its utility, EGCG-13C3 faces limitations in clinical translation. Poor oral bioavailability (<0.1% in humans) and rapid systemic clearance necessitate advanced delivery systems, such as nanoparticle encapsulation or prodrug formulations . Additionally, the high cost of 13C-labeled precursors remains a barrier to large-scale studies.
Future research should prioritize:
-
Enhanced Delivery Platforms: Developing liposomal or exosome-based carriers to improve EGCG-13C3’s stability and tissue penetration.
-
Long-Term Toxicity Profiles: Longitudinal studies to assess the safety of chronic EGCG-13C3 exposure, particularly in populations with genetic polymorphisms in catechol-O-methyltransferase (COMT).
-
Multimodal Imaging Techniques: Integrating EGCG-13C3 with positron emission tomography (PET) or fluorescence tags for real-time tracking in complex biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume